(2,3,6-Trifluoro-pyridin-4-YL)-hydrazine
Overview
Description
(2,3,6-Trifluoro-pyridin-4-YL)-hydrazine is a fluorinated pyridine derivative with a hydrazine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine typically involves the following steps:
Fluorination: The starting material, pyridine, undergoes selective fluorination to introduce fluorine atoms at the 2, 3, and 6 positions.
Hydrazine Introduction: The fluorinated pyridine is then reacted with hydrazine to introduce the hydrazine group at the 4 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form a diazo compound.
Reduction: The compound can be reduced to form a hydrazine derivative.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diazo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2,3,6-Trifluoro-pyridin-4-YL)-hydrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound may have potential biological activity and can be used in the development of new drugs.
Medicine: It can be explored for its therapeutic properties, particularly in the treatment of diseases.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves the compound's ability to bind to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
(2,3,6-Trifluoro-pyridin-4-YL)-hydrazine can be compared with other similar compounds such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the hydrazine group.
3,5-Difluoropyridine: This compound has fewer fluorine atoms and a different substitution pattern.
Uniqueness: The presence of the hydrazine group in this compound makes it unique compared to other fluorinated pyridines, providing it with distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
(2,3,6-trifluoropyridin-4-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-3-1-2(11-9)4(7)5(8)10-3/h1H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYITKCRZYLWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291920 | |
Record name | 2,3,6-Trifluoro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-92-4 | |
Record name | 2,3,6-Trifluoro-4-hydrazinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849937-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trifluoro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trifluoro-4-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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